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Compound of Interest

Compound Name: 5-Formylfuran-2-carbonitrile

Cat. No.: B1206125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 5-Formylfuran-2-carbonitrile. Due to the limited availability of public experimental data, this
document outlines the expected spectroscopic data based on the analysis of similar furan
derivatives and provides detailed, generalized experimental protocols for obtaining such data.

Compound Information

Property Value

Chemical Name 5-Formylfuran-2-carbonitrile

Synonyms 5-cyano-2-furaldehyde, 5-formyl-2-furonitrile
CAS Number 42061-89-2

Molecular Formula CeH3NO2

Molecular Weight 121.09 g/mol

Spectroscopic Data (Expected)

Comprehensive experimental spectroscopic data for 5-Formylfuran-2-carbonitrile is not
readily available in public databases. The following tables are structured to present the
expected data based on the compound's structure and data from analogous furan derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Coupling Constant

Multiplicity Assignment

ppm (J) Hz

Data not available Data not available Data not available H-3

Data not available Data not available Data not available H-4

Data not available Data not available Data not available -CHO
13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

Data not available C-2

Data not available C-3

Data not available C-4

Data not available C-5

Data not available -CHO

Data not available -CN

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

Data not available

Data not available

C=N stretch (nitrile)

Data not available

Data not available

C=0 stretch (aldehyde)

Data not available

Data not available

C-H stretch (aromatic)

Data not available

Data not available

C-H stretch (aldehyde)

Data not available

Data not available

C=C stretch (furan ring)

Data not available

Data not available

C-O-C stretch (furan ring)

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

Data not available Data not available [M]* (Molecular lon)

Data not available Data not available Fragment lons

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data outlined
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the 5-Formylfuran-2-carbonitrile sample in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent is critical to
ensure the sample dissolves completely and to avoid solvent signals overlapping with
analyte signals.

o Transfer the solution to a clean, dry 5 mm NMR tube.

o For quantitative analysis or precise chemical shift referencing, a known amount of an internal
standard such as tetramethylsilane (TMS) can be added. However, for routine
characterization, referencing to the residual solvent peak is common practice.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1206125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrumentation and Data Acquisition:

e The NMR spectra are typically recorded on a spectrometer operating at a proton frequency
of 300 MHz or higher.

e For IH NMR, a standard single-pulse experiment is used. Key parameters to set include the
spectral width, acquisition time, relaxation delay, and the number of scans.

o For 3C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique
carbon atom. A larger number of scans is usually required due to the lower natural
abundance of the 13C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of
the clean, empty crystal should be recorded.

e Place a small amount of the solid 5-Formylfuran-2-carbonitrile sample directly onto the
ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:

e Use a Fourier-Transform Infrared (FTIR) spectrometer.
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e Acquire the spectrum, typically in the range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument
software will automatically ratio the sample spectrum to the background spectrum to produce
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

o For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount
of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

» For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary
tube.

Instrumentation and Data Acquisition:

e For GC-MS, the sample solution is injected into the gas chromatograph, where it is
vaporized and separated on a capillary column before entering the mass spectrometer.

 In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded
with electrons, leading to ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion.
Data Analysis:
e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

e The peak with the highest m/z often corresponds to the molecular ion [M]*, which provides
the molecular weight of the compound.

» The fragmentation pattern provides valuable information about the structure of the molecule.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 5-Formylfuran-2-carbonitrile.

General Spectroscopic Analysis Workflow

Sample Preparation

Compound: 5-Formylfuran-2-carbonitrile

Dissolve in Place on Dissolve in
Deuterated Solvent ATR Crystal Volatile Solvent

Data Acquisition

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Data Analysis & Interpretation

y y

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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